molecular formula C36H37N5O12S B2997603 PROTAC B-Raf degrader 1 CAS No. 2364367-27-9

PROTAC B-Raf degrader 1

Cat. No. B2997603
M. Wt: 763.78
InChI Key: AMOFJSISJOOLNX-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROTAC B-Raf degrader 1, also known as compound 2, is a proteolysis targeting chimera (PROTAC) designed for the degradation of B-Raf . It is based on a Cereblon ligand and exhibits anti-cancer activity . It has been found to accelerate the degradation of B-Raf by recruiting the ubiquitin-proteasome system, and it further affects the expression of Mcl-1, a downstream protein of B-Raf .


Chemical Reactions Analysis

PROTAC B-Raf degrader 1 can accelerate the degradation of B-Raf by recruiting the ubiquitin-proteasome system . This leads to the ubiquitination and subsequent degradation of the target protein . The IC50 values of PROTAC B-Raf degrader 1 towards various cells such as MCF-7, MDA-MB-231, HepG2, LO2, and B16 are provided .


Physical And Chemical Properties Analysis

The physical and chemical properties of PROTAC B-Raf degrader 1 include a molecular weight of 1010.18, and it is a solid compound . Its solubility in DMSO is 130 mg/mL .

Future Directions

The field of PROTACs is poised to pursue targets that were previously considered 'undruggable’ . The development and characterization of PROTACs require an array of additional assay systems that track the degradation pathway leading ultimately to degradation of the protein of interest . PROTACs represent versatile chemical tools that considerably expanded our chemical biology toolbox and significantly enlarged the proteome that can be modulated by small molecules . Future opportunities for the field include establishing the target classes for which TPD is most suitable, expanding the use of ubiquitin ligases to enable precision medicine, and extending the modality beyond oncology .

properties

IUPAC Name

N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H37N5O12S/c1-50-21-15-28(52-3)22(29(16-21)53-4)12-13-54(48,49)19-20-8-10-27(51-2)25(14-20)37-17-31(43)38-18-32(44)39-24-7-5-6-23-33(24)36(47)41(35(23)46)26-9-11-30(42)40-34(26)45/h5-8,10,12-16,26,37H,9,11,17-19H2,1-4H3,(H,38,43)(H,39,44)(H,40,42,45)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOFJSISJOOLNX-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)NCC(=O)NC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)NCC(=O)NC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H37N5O12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

763.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PROTAC B-Raf degrader 1

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